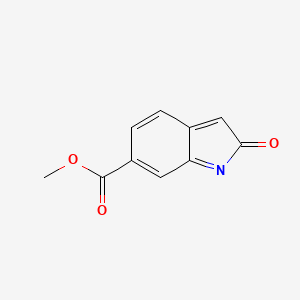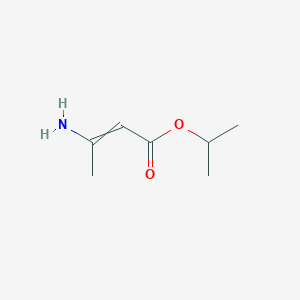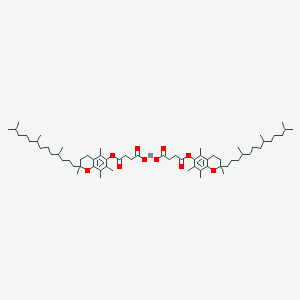![molecular formula C6H2BF5O2 B7888442 [Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite](/img/structure/B7888442.png)
[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite is a complex organofluorine compound characterized by the presence of multiple fluorine atoms attached to a phenyl ring and boron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite typically involves the reaction of fluorinated phenylboronic acid derivatives with hypofluorite reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained at low levels to avoid decomposition.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are employed to isolate the desired product from reaction mixtures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated boronic acids, while reduction can produce boron-fluorine compounds with lower oxidation states. Substitution reactions can result in a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite involves the interaction of its fluorine atoms with molecular targets. The compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions are mediated by the electron-withdrawing effects of the fluorine atoms, which enhance the reactivity of the compound. The specific molecular targets and pathways involved depend on the application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler fluorinated aromatic compound with fewer fluorine atoms.
Pentafluorophenylboronic acid: Another boron-containing fluorinated compound with different substitution patterns.
Fluorobenzene: A basic fluorinated aromatic compound used as a building block in organic synthesis.
Uniqueness
[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite is unique due to its combination of multiple fluorine atoms and boron, which imparts distinct chemical properties. The presence of hypofluorite groups further enhances its reactivity and potential applications in various fields. Compared to similar compounds, it offers a higher degree of fluorination and a broader range of chemical transformations.
Properties
IUPAC Name |
[fluorooxy-(2,3,4-trifluorophenyl)boranyl] hypofluorite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BF5O2/c8-4-2-1-3(5(9)6(4)10)7(13-11)14-12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOULTXABREHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)F)(OF)OF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7888373.png)


![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/structure/B7888394.png)



![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)





